1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
Brand Name: Vulcanchem
CAS No.: 67074-71-9
VCID: VC3253200
InChI: InChI=1S/C8H7N3O2/c1-11-5-3-2-4-9-6(5)10-7(12)8(11)13/h2-4H,1H3,(H,9,10,12)
SMILES: CN1C2=C(NC(=O)C1=O)N=CC=C2
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

CAS No.: 67074-71-9

Cat. No.: VC3253200

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione - 67074-71-9

Specification

CAS No. 67074-71-9
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 1-methyl-4H-pyrido[2,3-b]pyrazine-2,3-dione
Standard InChI InChI=1S/C8H7N3O2/c1-11-5-3-2-4-9-6(5)10-7(12)8(11)13/h2-4H,1H3,(H,9,10,12)
Standard InChI Key BSQBDLZRKDSFOK-UHFFFAOYSA-N
SMILES CN1C2=C(NC(=O)C1=O)N=CC=C2
Canonical SMILES CN1C2=C(NC(=O)C1=O)N=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Basic Information

1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione belongs to the class of heterocyclic compounds containing fused ring systems. It is characterized by a pyridopyrazine skeleton with specific functional groups. The basic identification details of this compound are summarized in Table 1.

ParameterInformation
CAS Registry Number67074-71-9
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
IUPAC Name1-methyl-4H-pyrido[2,3-b]pyrazine-2,3-dione
PubChem CID45099686

Table 1: Chemical identification parameters of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Structural Features

The structure of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione consists of a fused ring system where a pyridine ring is connected to a pyrazine ring. The compound contains specific functional groups that define its chemical properties:

  • A methyl group attached to the nitrogen at position 1

  • Two carbonyl groups at positions 2 and 3

  • A nitrogen atom at position 4 that contributes to the heterocyclic nature

The SMILES notation (CN1C2=C(NC(=O)C1=O)N=CC=C2) provides a linear representation of the molecule's structure that can be interpreted by chemical software applications . This structural configuration gives the compound its distinctive reactivity profile and physical properties.

Preparation of Stock Solutions

Solution Preparation Guidelines

For research applications, precise preparation of stock solutions is essential. Table 2 provides guidance for preparing various concentrations of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione solutions.

ConcentrationVolume required for different quantities
1 mg
1 mM5.6446 mL
5 mM1.1289 mL
10 mM0.5645 mL

Table 2: Stock solution preparation volumes for different concentrations of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Context Within Heterocyclic Chemistry

Related Compounds

Understanding 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione within the broader context of heterocyclic chemistry provides valuable insights into its potential properties and applications. Structurally related compounds include other pyrido[2,3-b]pyrazine derivatives, such as 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS: 168123-82-8), which features a bromine substituent at position 7 instead of the methyl group at position 1 .

These structural relatives often share similar synthetic pathways and may demonstrate comparable reactivity patterns. The fused heterocyclic ring system in these compounds contributes to their potential biological activity and pharmaceutical interest.

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